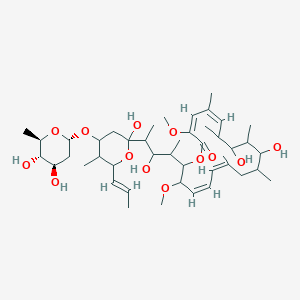
Concanamycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Concanamycin D is a naturally occurring macrolide compound that has attracted significant attention in scientific research due to its unique properties. This molecule was first isolated from the fermentation broth of Streptomyces species in 1987 and has since been used as a research tool in various fields of science, including biochemistry, cell biology, and pharmacology. In
Aplicaciones Científicas De Investigación
V-ATPases and P-ATPases Inhibitor
Concanamycins, including Concanamycin D, are recognized for their role in inhibiting vacuolar-type proton-translocating ATPases (V-ATPases) and ATPases with phosphorylated states (P-ATPases). These enzymes are significant in animal and plant cell physiology, as well as in yeast, fungi, and bacteria (Dröse & Altendorf, 1997).
Effects on Endo-Lysosomal and Contractile Vacuole Systems
Research shows that concanamycins impact the acidification and function of endo-lysosomal systems and contractile vacuole systems in organisms like Dictyostelium discoideum. These findings highlight the vital role of V-H(+)-ATPase in maintaining the integrity and functionality of these systems (Temesvari et al., 1996).
Lysosomal Acidification Inhibition
Concanamycin D is part of a group of compounds known for their ability to inhibit the acidification of lysosomes at specific concentrations. This inhibitory activity is crucial for understanding their effects on cellular physiology (Woo et al., 1992).
Inhibition of Enveloped Animal-Virus Entry
Concanamycin A, closely related to Concanamycin D, serves as a powerful inhibitor of enveloped animal-virus entry into cells. This application is significant in studying viral infections and potential treatments (Guinea & Carrasco, 1994).
Antiviral and Antimalarial Activities
Concanamycins have shown potent antiviral activities, particularly against herpes simplex virus, and have been studied for their potential in antiviral treatments (Hayashi et al., 2001). Additionally, their efficacy in combination with other drugs like pyronaridine against Plasmodium falciparum suggests potential antimalarial applications (Auparakkitanon & Wilairat, 2006).
Involvement in Golgi Swelling and Apoptosis Induction
Studies have indicated that concanamycins, including Concanamycin D, lead to Golgi swelling in plant cells, which is crucial for understanding their impact on cellular structures and functions (Robinson et al., 2004). They also induce apoptotic cell death, which is vital for research in cancer treatment and cell biology (Nishihara et al., 1995).
Propiedades
Número CAS |
144450-34-0 |
|---|---|
Nombre del producto |
Concanamycin D |
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
809 g/mol |
Nombre IUPAC |
(3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C44H72O13/c1-13-15-33-27(6)36(55-37-21-32(45)41(49)31(10)54-37)22-44(51,57-33)30(9)40(48)29(8)42-34(52-11)17-14-16-23(2)18-25(4)38(46)28(7)39(47)26(5)19-24(3)20-35(53-12)43(50)56-42/h13-17,19-20,25-34,36-42,45-49,51H,18,21-22H2,1-12H3/b15-13+,17-14-,23-16-,24-19-,35-20+/t25?,26?,27?,28?,29?,30?,31-,32-,33?,34?,36?,37-,38?,39?,40?,41-,42?,44?/m1/s1 |
Clave InChI |
MTLOJNVKXXZIBC-QIOSSVKISA-N |
SMILES isomérico |
C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C\C=C(/CC(C(C(C(C(/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C |
SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
SMILES canónico |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
Sinónimos |
concanamycin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)
